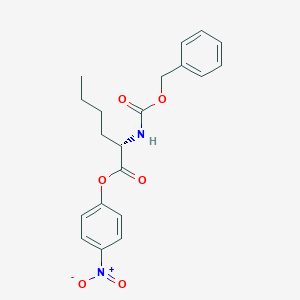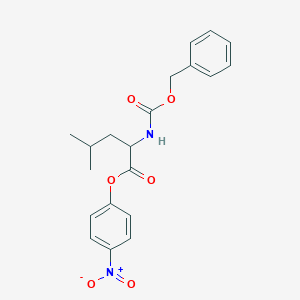
Z-Asn-onp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-asparagine 4-nitrophenyl ester, commonly referred to as Z-Asn-ONp, is a synthetic compound with the molecular formula C18H17N3O7 and a molecular weight of 387.34 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with 4-nitrophenol. This compound is primarily used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine 4-nitrophenyl ester typically involves the reaction of N-benzyloxycarbonyl-L-asparagine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like N,N-dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods: While specific industrial production methods for Z-L-asparagine 4-nitrophenyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Z-L-asparagine 4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Z-L-asparagine and 4-nitrophenol.
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming new amide or ester bonds.
Reduction: The nitro group in 4-nitrophenol can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products:
Hydrolysis: Z-L-asparagine and 4-nitrophenol.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Reduction: Z-L-asparagine 4-aminophenyl ester.
Scientific Research Applications
Z-L-asparagine 4-nitrophenyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Z group protects the amino group during coupling reactions.
Biochemical Studies: The compound is utilized in enzymatic studies to investigate the activity of proteases and other enzymes that cleave peptide bonds.
Drug Development: It serves as a model compound in the development of enzyme inhibitors and other therapeutic agents.
Industrial Applications: Z-L-asparagine 4-nitrophenyl ester is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Z-L-asparagine 4-nitrophenyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. The ester bond can be cleaved by proteases, releasing Z-L-asparagine and 4-nitrophenol. The Z group protects the amino group, preventing unwanted side reactions during peptide synthesis. The nitrophenyl ester moiety can also act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new amide or ester bonds.
Comparison with Similar Compounds
Z-L-asparagine methyl ester: Similar to Z-L-asparagine 4-nitrophenyl ester but with a methyl ester group instead of a nitrophenyl ester.
Z-L-asparagine ethyl ester: Contains an ethyl ester group instead of a nitrophenyl ester.
Z-L-glutamine 4-nitrophenyl ester: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness: Z-L-asparagine 4-nitrophenyl ester is unique due to the presence of the nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives. The nitrophenyl group also allows for easy monitoring of reactions through spectroscopic methods, as it absorbs strongly in the ultraviolet-visible region.
Properties
CAS No. |
3256-57-3 |
|---|---|
Molecular Formula |
C18H17N3O7 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
(4-nitrophenyl) (2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24)/t15-/m1/s1 |
InChI Key |
YLWIFNIVONXXMG-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
3256-57-3 |
Synonyms |
Z-ASN-ONP; 3256-57-3; AmbotzZAA1196; Z-L-Asn-ONp; AC1ODV5S; SCHEMBL6446029; CHEMBL3278837; CTK8G3853; MolPort-004-964-095; YLWIFNIVONXXMG-HNNXBMFYSA-N; C18H17N3O7; ZINC2571405; 7858AH; AKOS025289374; VA50006; AK170088; AB0089900; Benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparagine-4-nitrophenylester; L-Asparagine,N2-[(phenylmethoxy)carbonyl]-,4-nitrophenylester; (4-nitrophenyl)(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate; 4-nitrophenyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-carbamoylpropanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















